Cas no 5465-56-5 (2-Methyl-4-nitronaphthalen-1-amine)

2-Methyl-4-nitronaphthalen-1-amine is a nitrated naphthalene derivative characterized by the presence of a methyl group at the 2-position and a nitro group at the 4-position of the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical precursors. Its structural features, including the electron-withdrawing nitro group and the electron-donating amine, make it useful for further functionalization via electrophilic or nucleophilic substitution reactions. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory and industrial settings. Its well-defined reactivity profile allows for precise control in synthetic applications, making it valuable for research and specialty chemical production.
2-Methyl-4-nitronaphthalen-1-amine structure
5465-56-5 structure
Product Name:2-Methyl-4-nitronaphthalen-1-amine
CAS No:5465-56-5
MF:C11H10N2O2
MW:202.209302425385
CID:843676
PubChem ID:232022
Update Time:2025-05-20

2-Methyl-4-nitronaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-nitronaphthalen-1-amine
    • 1-Naphthalenamine, 2-methyl-4-nitro-
    • 2-methyl-4-nitro-1-Naphthalenamine
    • 2-methyl-4-nitro-naphthalen-1-amine
    • 2-Methyl-4-nitro-naphthyl-(1)-amin
    • 2-Methyl-4-nitro-naphthylamin-(1)
    • 4-Nitro-1-amino-2-methyl-naphthalin
    • 4-nitro-2-methyl-[1]naphthylamine
    • AC1L5MZ5
    • AC1Q20I5
    • AR-1E3665
    • CTK1H3831
    • NSC29025
    • DTXSID20282982
    • 5465-56-5
    • DA-25878
    • NSC-29025
    • SB78066
    • Inchi: 1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3
    • InChI Key: GMLQIHVBNPJKHR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C)C(=C2C=CC=CC2=1)N)=O

Computed Properties

  • Exact Mass: 202.0743
  • Monoisotopic Mass: 202.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.313
  • Boiling Point: 429.3°C at 760 mmHg
  • Flash Point: 213.5°C
  • Refractive Index: 1.703
  • PSA: 69.16
  • LogP: 3.74300

2-Methyl-4-nitronaphthalen-1-amine Pricemore >>

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Additional information on 2-Methyl-4-nitronaphthalen-1-amine

Research Briefing on 2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5): Recent Advances and Applications

2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5) is a nitronaphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activity, and potential industrial applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 2-Methyl-4-nitronaphthalen-1-amine, emphasizing its utility as a precursor for heterocyclic compounds with antimicrobial properties. The study highlighted a novel catalytic method that improves yield and reduces environmental impact, aligning with green chemistry principles. The optimized synthesis route achieved a yield of 85%, significantly higher than traditional methods, and demonstrated scalability for industrial production.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as a scaffold for designing kinase inhibitors. The research team modified the nitro and amine functional groups to enhance binding affinity to specific kinase targets, resulting in derivatives with promising activity against cancer cell lines. Preliminary in vitro assays showed IC50 values in the low micromolar range, suggesting its potential for further development as an anticancer agent.

Beyond pharmaceuticals, 2-Methyl-4-nitronaphthalen-1-amine has also been investigated for its applications in materials science. A 2024 report in Advanced Materials detailed its use as a building block for organic semiconductors. The compound's electron-withdrawing nitro group and planar naphthalene core contribute to favorable charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Despite these advancements, challenges remain in the large-scale production and purification of 2-Methyl-4-nitronaphthalen-1-amine. Recent efforts have focused on addressing these issues through innovative purification techniques, such as continuous-flow chromatography, which minimizes solvent waste and improves efficiency. Additionally, computational modeling studies have provided insights into the compound's reactivity, aiding in the design of more efficient synthetic routes.

In conclusion, 2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5) continues to be a versatile compound with broad applications in drug discovery and materials science. Ongoing research aims to further elucidate its mechanisms of action and optimize its synthesis for commercial use. The compound's potential as a therapeutic agent and functional material underscores its importance in the chemical biology and pharmaceutical industries.

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